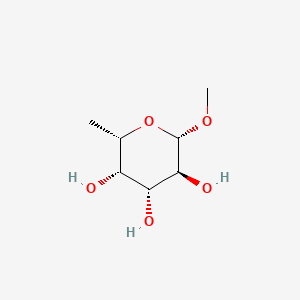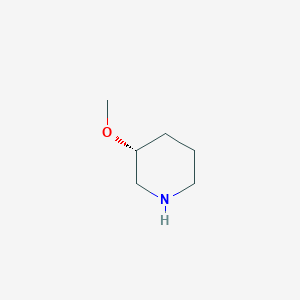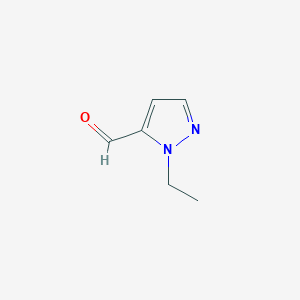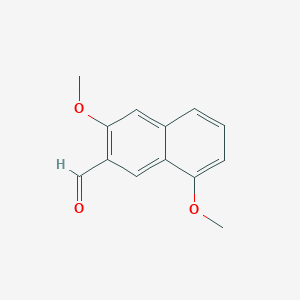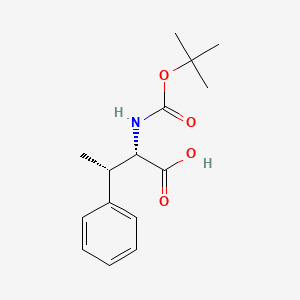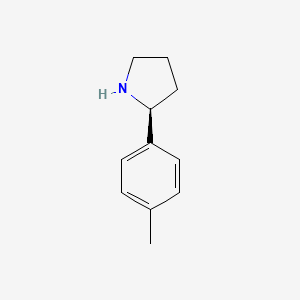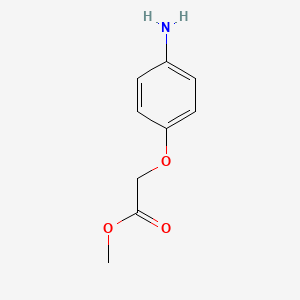
Methyl (4-aminophenoxy)acetate
Descripción general
Descripción
“Methyl (4-aminophenoxy)acetate” is a chemical compound with the CAS Number: 59954-04-0 . It has a molecular weight of 181.19 and its IUPAC name is methyl (4-aminophenoxy)acetate . It is used as an intermediate in synthesizing 2-(4-(Methylsulfonamido)phenoxy)acetic Acid-13C, an isotopically labelled analogue of 2-(4-(Methylsulfonamido)phenoxy)acetic Acid, which is a metabolite of the antiarrhythmic drug Dofetilide .
Molecular Structure Analysis
The molecular structure of “Methyl (4-aminophenoxy)acetate” can be represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl (4-aminophenoxy)acetate” is a solid compound . and should be stored at room temperature .Aplicaciones Científicas De Investigación
Phytotoxic Effects of Polyphenols
Research on polyphenols, including catechol and its derivatives, has shown selective phytotoxic effects on plants like tomato and vegetable marrow. The study suggests that compounds related to Methyl (4-aminophenoxy)acetate could have applications in agricultural chemistry, possibly as herbicides or growth regulators, given their phytotoxic properties (Capasso, Cristinzio, Evidente, & Scognamiglio, 1992).
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes with amino acids have been synthesized and characterized, indicating potential applications in materials science and catalysis. These complexes, similar in reactivity to Methyl (4-aminophenoxy)acetate, could serve as precursors for materials with specific optical, electronic, or catalytic properties (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Anticancer Activity of Schiff Base Organotin(IV) Complexes
The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes has shown anticancer drug potential. This suggests that derivatives or structurally related compounds to Methyl (4-aminophenoxy)acetate could be explored for their anticancer properties, focusing on the design and development of new chemotherapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Role in Enzymatic Reactions and Metabolic Pathways
Studies on the metabolism of aromatic amines, including aminophenol derivatives, have highlighted the role of enzymes such as N-acetyltransferase in their transformation. These insights into the enzymatic pathways and metabolic reactions could inform biotechnological applications, such as bioremediation or the design of biosensors for environmental monitoring (Goebel et al., 2009).
Water-Soluble Polymeric Carriers for Biologically Active Agents
The synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene) for carrying biologically active agents indicates potential applications in drug delivery systems. Such polymers, related to Methyl (4-aminophenoxy)acetate in their structural features, could be used to develop novel drug delivery platforms that improve the solubility, stability, and bioavailability of therapeutic agents (Gwon, 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-aminophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWPOGYTJVQQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423642 | |
| Record name | methyl (4-aminophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-aminophenoxy)acetate | |
CAS RN |
59954-04-0 | |
| Record name | methyl (4-aminophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(4-aminophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
